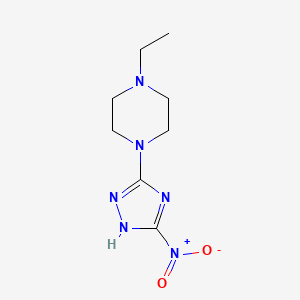

1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine

Descripción

Propiedades

Fórmula molecular |

C8H14N6O2 |

|---|---|

Peso molecular |

226.24 g/mol |

Nombre IUPAC |

1-ethyl-4-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine |

InChI |

InChI=1S/C8H14N6O2/c1-2-12-3-5-13(6-4-12)7-9-8(11-10-7)14(15)16/h2-6H2,1H3,(H,9,10,11) |

Clave InChI |

XKRHKNUQRCJQEP-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(CC1)C2=NNC(=N2)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 5-Nitro-1,2,4-Triazole Derivatives

The 1,2,4-triazole core with a nitro substituent at the 5-position can be synthesized by cyclization of appropriate hydrazine derivatives with formyl or orthoformate reagents.

A representative method involves:

- Starting with p-phenylenediamine or related amines reacting with dimethylformamide dimethyl acetal (DMFDMA) under reflux to form a formamidine intermediate.

- This intermediate is then treated with hydrazine monohydrate in the presence of catalytic pyridine to form hydrazide derivatives.

- Refluxing the hydrazide with triethyl orthoformate (TEOF) or related orthoesters leads to cyclization and formation of the 1,2,4-triazole ring bearing substituents at the 3 and 5 positions.

This method has been successfully applied to prepare various substituted 1,2,4-triazoles with good yields and purity, confirmed by spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry.

Functionalization of Piperazine Ring

The piperazine ring can be substituted at the nitrogen atoms using alkylation reactions. For the ethyl substitution:

- Piperazine or its derivatives are reacted with ethyl halides (e.g., ethyl bromide) under basic conditions to yield N-ethylpiperazine.

- Alternatively, N-ethylpiperazine can be prepared by reductive amination or alkylation of piperazine using ethylating agents.

Coupling of 5-Nitro-1,2,4-Triazole with Piperazine

The key step involves linking the 5-nitro-1,2,4-triazole moiety to the piperazine nitrogen. Two main approaches are reported:

- Nucleophilic substitution : The piperazine nitrogen acts as a nucleophile attacking a halogenated triazole derivative or a suitable activated triazole intermediate.

- Cyclization on piperazine derivatives : Starting from piperazine substituted with an ethyl group, the triazole ring is constructed in situ by reacting with hydrazine and orthoformate reagents, forming the triazole ring directly attached to the piperazine.

For example, in one method, a piperazine derivative is refluxed with dimethyl cyanodithioiminocarbonate to yield an intermediate, which upon treatment with hydrazine hydrate gives the 1-(5-amino-4H-1,2,4-triazol-3-yl)-4-substituted-piperazine compound.

Introduction of the Nitro Group

The nitro substituent at the 5-position of the triazole ring is typically introduced by nitration of the triazole precursor or by using nitro-substituted starting materials in the cyclization step.

Alternatively, 5-nitro-1,2,4-triazole derivatives can be synthesized by starting from 5-nitro-1,2,4-triazole or its precursors, which are then coupled with piperazine derivatives.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| 1 | p-Phenylenediamine + DMFDMA, reflux in xylene, 3 h | Formamidine intermediate | Good yield, confirmed by NMR |

| 2 | Formamidine + hydrazine monohydrate + catalytic pyridine, reflux in ethanol, 6 h | Hydrazide intermediate | Unstable, used immediately |

| 3 | Hydrazide + excess triethyl orthoformate, reflux, 6 h | 1,2,4-Triazole derivative | Crystallized from ethanol |

| 4 | Piperazine + ethyl bromide, base, room temp or reflux | N-Ethylpiperazine | Alkylation step |

| 5 | 1,2,4-Triazole derivative + N-ethylpiperazine, nucleophilic substitution or cyclization | 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine | Purified by crystallization |

This sequence is adapted and refined from literature methods.

Spectroscopic and Analytical Characterization

The synthesized 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is characterized by:

- Infrared Spectroscopy (IR): Characteristic absorption bands for the triazole ring, nitro group (strong bands near 1520 and 1350 cm⁻¹), and piperazine moiety.

- Nuclear Magnetic Resonance (NMR):

- 1H NMR shows signals corresponding to the ethyl group (triplet and quartet), piperazine methylene protons, and triazole ring protons.

- 13C NMR confirms carbon environments consistent with the triazole and piperazine carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: Confirms purity and composition.

Summary of Preparation Methods with Comparative Notes

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization via hydrazine and orthoformate | p-Phenylenediamine, DMFDMA, hydrazine monohydrate, TEOF | Reflux in ethanol/xylene | Moderate to good yields, straightforward | Requires careful control of unstable intermediates | |

| Nucleophilic substitution on halogenated triazole | Halogenated 5-nitro-1,2,4-triazole, N-ethylpiperazine | Base, reflux or room temp | Direct substitution, high selectivity | Availability of halogenated triazole intermediates | |

| Cyanodithioiminocarbonate route | Piperazine, dimethyl cyanodithioiminocarbonate | Reflux in acetonitrile or ethanol | Efficient for hypotensive analogs | Multi-step, uses specialized reagents |

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of energetic materials due to its nitro-triazole moiety.

Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

- Synthetic Routes :

- The target compound’s synthesis may parallel ’s CuAAC protocol, where a propargyl-piperazine intermediate reacts with a nitro-triazole azide . Alternatively, nucleophilic substitution (e.g., piperazine with chlorinated nitro-triazoles) is plausible, as seen in ’s thiadiazole derivatives .

- Contrastingly, Nemacol () and Cyclizine derivatives () utilize simpler alkylation or aromatic substitution reactions .

Physicochemical and Metabolic Properties

Table 2: Comparative Physicochemical and Metabolic Data

- Metabolic Insights :

- The ethyl-piperazine group in the target compound is prone to oxidative deethylation, as observed in ’s metabolite studies . This liability contrasts with isosteres (e.g., 3,6-diazabicyclo[3.1.1]heptane), which exhibit improved stability .

- Nitro groups generally enhance electrophilicity but may increase toxicity or reduce solubility, as seen in nitroimidazole hybrids () .

Actividad Biológica

1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine (CAS Number: 2059971-12-7) is a novel compound that has garnered attention for its potential biological activities. This compound features a piperazine core substituted with a 5-nitro-4H-1,2,4-triazole moiety, which is known for its diverse pharmacological properties. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in antimicrobial and antiviral domains.

- Molecular Formula : CHNO

- Molecular Weight : 226.24 g/mol

- Structure : The compound contains a piperazine ring and a nitro-substituted triazole, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Specifically, the presence of the nitro group in 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine enhances its efficacy against various pathogens. A study reported that similar triazole derivatives demonstrated activity against a range of bacteria and fungi, suggesting that this compound may also possess comparable effects .

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal activity |

Antiviral Activity

The antiviral potential of piperazine derivatives has been documented extensively. For instance, compounds with similar structures have shown efficacy against viral infections by interfering with viral replication processes. The incorporation of the triazole moiety is hypothesized to enhance binding affinity to viral proteins . Molecular docking studies have indicated that such compounds can form crucial interactions with viral components, potentially leading to effective antiviral agents.

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of piperazine derivatives, 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine was evaluated for its antimicrobial properties against common pathogens. The results indicated that this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Case Study 2: Antiviral Mechanism Investigation

A study focused on the antiviral mechanisms of triazole derivatives found that compounds similar to 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine could inhibit viral replication by targeting specific viral enzymes. Molecular docking simulations suggested that the compound could effectively bind to the active sites of these enzymes, thereby blocking the replication cycle of viruses such as PVY (Potato virus Y) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.